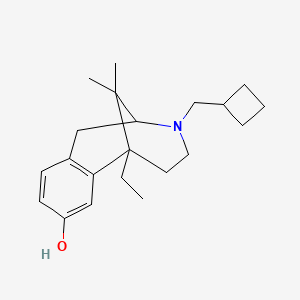

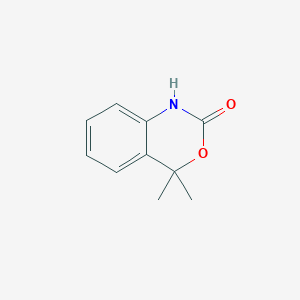

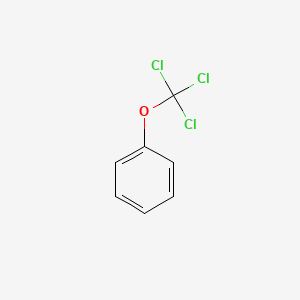

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline

Descripción general

Descripción

Anilines are a family of chemical compounds that share a common feature: the presence of an amine attached to a benzene ring . They are considered significant in medicinal chemistry as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

Synthesis Analysis

The synthesis of anilines is a comprehensive field in medicinal chemistry. Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological uses .Molecular Structure Analysis

The molecular structure of anilines consists of a benzene ring with a nitrogen atom attached . The hybridization of the nitrogen atom depends on the structure of the molecule .Chemical Reactions Analysis

Amines, including anilines, are a significant class of compounds in organic synthesis. They can undergo a variety of reactions, including nucleophilic substitution, nitration-reduction, and reactions with transition-metal catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of anilines can vary widely. For example, the molecular formula of 2-(Chloromethyl)aniline is C7H8ClN, with an average mass of 141.598 Da .Aplicaciones Científicas De Investigación

Antitumor Activity

Research has highlighted the synthesis and investigation of novel 1,2,4-oxadiazole derivatives, including efforts to enhance their antitumor efficacy. For instance, a study by Maftei et al. (2016) focused on the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, demonstrating significant in vitro anticancer activity against a panel of cell lines. This research underscores the potential of 1,2,4-oxadiazole derivatives in developing new antitumor agents (Maftei et al., 2016).

Antidiabetic and Anti-inflammatory Applications

Kavitha et al. (2016) explored the synthesis of 2,5 substituted-1,3,4 oxadiazole derivatives, revealing their potential as biologically active compounds with antidiabetic, anti-inflammatory, and anticancer properties. Such studies suggest that oxadiazole derivatives could contribute to the development of new therapeutic agents across a range of conditions (Kavitha et al., 2016).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, Xu et al. (2015) developed a copper-catalyzed domino protocol for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives. This methodology emphasizes the versatility of oxadiazole compounds and their derivatives in synthetic chemistry, facilitating the creation of a variety of structurally diverse molecules (Xu et al., 2015).

Electrosynthesis and Applications

A study by Qian et al. (2020) introduced an electrochemical approach for synthesizing 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, showcasing an innovative method that employs isatins as amino-attached C1 sources. This work illustrates the potential of electrochemical methods in the efficient and environmentally friendly synthesis of oxadiazole derivatives (Qian et al., 2020).

Molecular Structure and Antimicrobial Activity

Further research into the structural characterization and biological evaluation of novel oxadiazole derivatives has revealed their antimicrobial potential. Studies such as those by Ghattas et al. (2016) have synthesized and characterized new compounds, exploring their antibacterial activity against various bacterial strains. These findings indicate the usefulness of oxadiazole derivatives in creating new antimicrobial agents (Ghattas et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBPWVGVJYBSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649653 | |

| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline | |

CAS RN |

886365-74-8 | |

| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1604603.png)